Cas no 74252-25-8 (Indomethacin sodium hydrate)

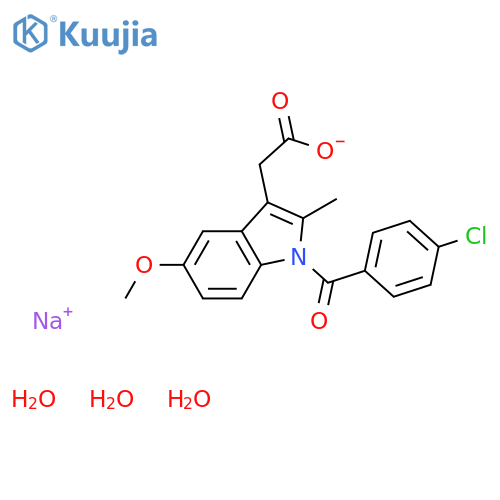

Indomethacin sodium hydrate structure

商品名:Indomethacin sodium hydrate

Indomethacin sodium hydrate 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-aceticacid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, sodium salt, hydrate (1:1:3)

- INDOMETHACIN SODIUM SALT TRIHYDRATE

- sodium,2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate,trihydrate

- 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, sodium salt, trihydrate

- Indocin I.V. (TN)

- Indometacin sodium (JAN)

- Indomethacin sodium (USP)

- Indomethacin sodium trihydrate

- Na salt, tri-H2O

- Sodium 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate, trihydrate

- UNII-0IMX38M2GG

- Indomethacin sodium hydrate

- INDOMETHACIN SODIUM

- DTXSID00225256

- Indomethacin sodium [USAN:USP]

- CCG-269056

- HY-14397A

- INDOMETACIN SODIUM HYDRATE

- Indometacin (sodium hydrate)

- D02110

- CS-0089425

- NS00076144

- Indometacin sodium trihydrate

- INDOMETHACIN SODIUM [VANDF]

- sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;trihydrate

- INDOMETHACIN SODIUM [USP MONOGRAPH]

- INDOMETHACIN SODIUM [ORANGE BOOK]

- INDOMETHACIN SODIUM SALT TRIHYDRATE [MI]

- INDOMETACIN SODIUM [MART.]

- Sodium indomethacin trihydrate

- 0IMX38M2GG

- 74252-25-8

- Indometacin sodium hydrate (JAN)

- INDOMETACIN SODIUM HYDRATE [JAN]

- Indomethacin sodium [USAN]

- INDOMETACIN SODIUM [JAN]

- INDOMETACIN SODIUM [WHO-DD]

- INDOMETACIN SODIUM TRIHYDRATE [WHO-DD]

- Q27236830

- s5010

- Indomethacin (sodium hydrate)

- Indometacin sodium

- sodium 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate trihydrate

- CHEMBL3989410

- G13131

- UHYAQBLOGVNWNT-UHFFFAOYSA-M

- DA-74483

-

- インチ: InChI=1S/C19H16ClNO4.Na.3H2O/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;;;/h3-9H,10H2,1-2H3,(H,22,23);;3*1H2/q;+1;;;/p-1

- InChIKey: UHYAQBLOGVNWNT-UHFFFAOYSA-M

- ほほえんだ: CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].O.O.O.[Na+]

計算された属性

- せいみつぶんしりょう: 357.076786

- どういたいしつりょう: 357.076786

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 506

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 68.5

じっけんとくせい

- ゆうかいてん: ONE FORM OF POLYMORPHIC CRYSTALS MELTS AT ABOUT 155 DEG C, THE OTHER AT ABOUT 162 DEG C

- PSA: 99.05000

- LogP: 2.39970

Indomethacin sodium hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I873676-25g |

Indometacin Sodium |

74252-25-8 | 96% | 25g |

¥398.00 | 2022-01-13 | |

| MedChemExpress | HY-14397A-500mg |

Indomethacin sodium hydrate |

74252-25-8 | 99.80% | 500mg |

¥350 | 2024-07-21 | |

| Key Organics Ltd | KS-1437-5MG |

Indomethacin sodium trihydrate |

74252-25-8 | >97% | 5mg |

£42.00 | 2025-02-08 | |

| Aaron | AR00FG3M-5g |

Indomethacin Sodium Salt Trihydrate |

74252-25-8 | 96% | 5g |

$17.00 | 2025-02-11 | |

| Aaron | AR00FG3M-25g |

Indomethacin Sodium Salt Trihydrate |

74252-25-8 | 96% | 25g |

$39.00 | 2025-02-11 | |

| S e l l e c k ZHONG GUO | S5010-1g |

Indometacin Sodium |

74252-25-8 | 99.83% | 1g |

¥7944.3 | 2023-09-15 | |

| A2B Chem LLC | AH19606-100g |

INDOMETHACIN SODIUM SALT TRIHYDRATE |

74252-25-8 | 96% | 100g |

$3494.00 | 2024-04-19 | |

| A2B Chem LLC | AH19606-500mg |

INDOMETHACIN SODIUM SALT TRIHYDRATE |

74252-25-8 | 99% | 500mg |

$40.00 | 2023-12-30 | |

| eNovation Chemicals LLC | Y1259862-1g |

INDOMETHACIN SODIUM SALT TRIHYDRATE |

74252-25-8 | 96% | 1g |

$65 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1259862-25g |

INDOMETHACIN SODIUM SALT TRIHYDRATE |

74252-25-8 | 96% | 25g |

$90 | 2025-02-22 |

Indomethacin sodium hydrate 関連文献

-

Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766

-

2. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drugMohammed Suleiman Alsalhi,Paul G. Royall,Ka Lung Andrew Chan RSC Adv. 2022 12 19040

-

Nicole Cauchon,Haroutioun M. Hasséssian,Eric Turcotte,Roger Lecomte,Johan E. van Lier Photochem. Photobiol. Sci. 2014 13 1434

-

Elaine Cristine Souza da Silva,Gerlane Coelho Bernardo Guerra,Edilane Rodrigues Dantas de Araújo,Jade Schlamb,Valéria Costa da Silva,Emanuella de Arag?o Tavares,Renato Dantas-Medeiros,Lucas Silva Abreu,Josean Fechine Tavares,Raimundo Fernandes de Araújo Júnior,Debora Esposito,Marvin Moncada,Silvana Maria Zucolotto Food Funct. 2023 14 3242

-

Nicole Cauchon,Haroutioun M. Hasséssian,Eric Turcotte,Roger Lecomte,Johan E. van Lier Photochem. Photobiol. Sci. 2014 13 1434

74252-25-8 (Indomethacin sodium hydrate) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量